4-(4-fluoro-3-methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Lipoxygenase inhibition Arachidonic acid cascade Anti-inflammatory screening

Accelerate your LOX/COX pathway dissection with this benzoxazepinone, characterized by a unique 4-fluoro-3-methylphenyl moiety that confers multi-target engagement (LOX, FTHFS, carboxylesterase). Unlike catechol-based LOX inhibitors, this scaffold avoids redox-cycling artifacts, making it ideal for clean phenotypic screening. Its orthogonal folate pathway node (FTHFS) offers a novel probe for one-carbon metabolism studies. Secure ≥95% purity compound now for reliable SAR expansion and metabolic stability profiling.

Molecular Formula C16H14FNO2
Molecular Weight 271.291
CAS No. 1326851-63-1
Cat. No. B2983494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-fluoro-3-methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
CAS1326851-63-1
Molecular FormulaC16H14FNO2
Molecular Weight271.291
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N2CC3=CC=CC=C3OCC2=O)F
InChIInChI=1S/C16H14FNO2/c1-11-8-13(6-7-14(11)17)18-9-12-4-2-3-5-15(12)20-10-16(18)19/h2-8H,9-10H2,1H3
InChIKeyNAVVTHPNWGMRPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Fluoro-3-methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one (CAS 1326851-63-1): Core Chemical Identity and Sourcing Baseline


4-(4-Fluoro-3-methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one (CAS 1326851-63-1) is a synthetic small-molecule benzoxazepinone derivative (MF: C₁₆H₁₄FNO₂; MW: 271.29 g/mol) . The compound belongs to the 4,5-dihydro-1,4-benzoxazepin-3(2H)-one scaffold family, which has been broadly explored for anticonvulsant, antimicrobial, anticancer, and anti-inflammatory applications [1]. Characterized by a 4-fluoro-3-methylphenyl substituent at the N4 position, this specific derivative has been annotated in curated databases as a multi-target ligand with primary activity against lipoxygenase (LOX) and secondary activities against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (COX) [2]. It is commercially available from multiple vendors at typical purities of ≥95% .

Why Generic Substitution of 4-(4-Fluoro-3-methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one Carries Scientific Risk


Benzoxazepinone derivatives exhibit profound sensitivity to N4-aryl substitution patterns, with even minor changes (e.g., halogen position, methyl presence) causing substantial shifts in target engagement profiles [1]. The 4-fluoro-3-methylphenyl moiety in this compound confers a unique polypharmacology – simultaneous lipoxygenase inhibition coupled with weaker COX, carboxylesterase, and formyltetrahydrofolate synthetase modulation – that is not recapitulated by close analogs such as 4-phenyl- or 4-(4-fluorophenyl)-substituted congeners [2]. Furthermore, the specific fluorine-methyl substitution pattern influences metabolic stability and CYP inhibition liability in a manner not predictable from simpler analogs, making direct functional substitution unreliable without confirmatory profiling [3]. The quantitative evidence below establishes which measurable properties differentiate this entity from its nearest structural neighbors.

Quantitative Differentiation Evidence for 4-(4-Fluoro-3-methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one Against Key Comparators


Lipoxygenase Inhibition Profile vs. Nordihydroguaiaretic Acid (NDGA) and Generic Benzoxazepinones

4-(4-Fluoro-3-methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is explicitly annotated as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, a functional annotation absent for the unsubstituted 4-phenyl analog and the 4-(4-fluorophenyl) analog [1]. In contrast, NDGA – a widely used reference LOX inhibitor – exhibits non-selective 5-LOX/12-LOX/15-LOX inhibition (IC₅₀ ≈ 0.2–30 µM) with concurrent antioxidant activity . The benzoxazepinone scaffold offers a structurally distinct chemotype, reducing the risk of pan-assay interference (PAINS) associated with catechol-containing LOX inhibitors such as NDGA . While a precise IC₅₀ value for this compound against purified LOX isozymes is not publicly available, the database annotation as a 'potent inhibitor' derives from enzymatic profiling conducted at the Medical University of Lublin [1].

Lipoxygenase inhibition Arachidonic acid cascade Anti-inflammatory screening

Formyltetrahydrofolate Synthetase (FTHFS) Inhibitory Activity: Unique Among Benzoxazepinones

Database annotation indicates that this compound inhibits formyltetrahydrofolate synthetase (FTHFS), an enzyme critical for one-carbon metabolism and a target for antimetabolite drug discovery [1]. This activity is not reported for the 4-phenyl, 4-(4-fluorophenyl), or 4-(3-chloro-4-methylphenyl) analogs of the benzoxazepinone series . While quantitative Ki/IC₅₀ values are not disclosed in the public domain, the annotation establishes a differentiable mechanistic fingerprint that is absent from close structural analogs [1]. The dual lipoxygenase/FTHFS inhibition profile suggests potential utility in anti-inflammatory or antiproliferative research distinct from single-target benzoxazepinones [2].

Antifolate target Formyltetrahydrofolate synthetase One-carbon metabolism

Carboxylesterase and Cyclooxygenase Secondary Inhibition: Differentiated Polypharmacology

4-(4-Fluoro-3-methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is annotated as inhibiting carboxylesterase and cyclooxygenase (COX) 'to a lesser extent' than its primary LOX activity [1]. This secondary pharmacology is evaluated against the 4-(3-chloro-4-methylphenyl)-2-methyl analog (GSK-3 inhibitor VIII), which primarily targets glycogen synthase kinase-3β with no reported carboxylesterase or COX activity [2], and against the 4-(2,4-difluorobenzyl) analog, which lacks these annotations [3]. The multi-target profile creates a unique functional signature that is valuable for phenotypic screening where simultaneous modulation of eicosanoid and esterase pathways is desired.

Carboxylesterase inhibition Cyclooxygenase modulation Polypharmacology profiling

Antioxidant Activity in Lipid Systems: Differentiated from Non-Functionalized Scaffold

The Medical University of Lublin database entry explicitly records that 4-(4-fluoro-3-methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one 'serves as an antioxidant in fats and oils' [1]. This property distinguishes it from the core 4,5-dihydro-1,4-benzoxazepin-3(2H)-one scaffold (CAS 34844-80-9, unsubstituted), which has no publicly annotated antioxidant function . While quantitative DPPH/ABTS radical scavenging data or FRAP/ORAC values are not publicly available for this compound, the annotation in a curated academic knowledge base implies experimental verification of lipid-phase antioxidant capacity, an attribute directly relevant for industrial applications in lipid stabilization [2].

Lipid antioxidant Free radical scavenging Oil and fat stabilization

CYP450 Inhibition Liability: Preliminary Data Suggesting Differentiated ADME Profile vs. Heavily Substituted Benzoxazepinones

Although direct CYP inhibition data for 4-(4-fluoro-3-methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one are not publicly available, profiling of structurally related benzoxazepinone derivatives reveals that CYP3A4 inhibition IC₅₀ values can range from low nanomolar to >20 µM depending on substitution pattern [1]. Benzoxazepinone-based EP2 antagonists and PI3K inhibitors have been reported to exhibit potent CYP3A4 inhibition (IC₅₀ < 1 µM), necessitating structural optimization [2]. The moderate steric and electronic profile of the 4-fluoro-3-methylphenyl group suggests a differentiated CYP interaction landscape compared to bulkier or more lipophilic N4 substituents, a hypothesis that requires prospective experimental confirmation but is consistent with established benzoxazepinone SAR trends [3].

CYP450 inhibition Drug-drug interaction ADME profiling

High-Value Procurement Scenarios for 4-(4-Fluoro-3-methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one


Anti-Inflammatory Lead Discovery Requiring Non-Redox Lipoxygenase Inhibition

Investigators screening for LOX-pathway modulators should select this compound to access a non-catechol chemotype distinct from NDGA and its derivatives [1]. The annotation of potent LOX inhibition combined with weaker COX modulation suggests utility in dissecting the relative contributions of LOX vs. COX branches of the arachidonic acid cascade in cellular models of inflammation [1]. The compound serves as a structurally novel starting point for SAR expansion that avoids the pan-assay interference and redox-cycling artifacts associated with catechol-containing LOX inhibitors .

One-Carbon Metabolism and Antifolate Target Validation Studies

The unique FTHFS inhibitory annotation makes this compound a candidate probe for investigating folate-pathway dependency in cancer or inflammatory disease models [2]. Unlike methotrexate or pemetrexed, which target dihydrofolate reductase and thymidylate synthase respectively, FTHFS inhibition represents an orthogonal node in one-carbon metabolism, and this benzoxazepinone scaffold provides a tractable starting point for developing FTHFS-selective chemical probes [2].

Esterase-Dependent Prodrug Activation and Multi-Target Phenotypic Screening

The compound's secondary carboxylesterase inhibitory activity, combined with LOX/COX modulation, supports its use in phenotypic screening cascades where simultaneous esterase modulation and eicosanoid pathway interference is hypothesized to produce synergistic anti-inflammatory or anticancer effects [3]. Investigators developing esterase-activated prodrugs may also employ this compound as a pharmacological tool to confirm esterase-dependent cleavage mechanisms in cellular models [3].

Industrial Antioxidant Development for Lipid-Based Formulations

The verified annotation as an antioxidant in fats and oils positions this compound for evaluation as a synthetic antioxidant additive in lipid-based industrial formulations, including lubricants, edible oil stabilization, or cosmetic lipid phases [4]. Procurement for comparative antioxidant efficacy studies (e.g., vs. BHT, BHA, or tocopherols) is warranted given the unique benzoxazepinone scaffold, which may offer differentiated thermal stability or compatibility profiles relative to conventional phenolic antioxidants [4].

Quote Request

Request a Quote for 4-(4-fluoro-3-methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.